(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLGMKWXPXAGEO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439226 | |
| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89288-22-2 | |
| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol using NMR Spectroscopy
An In-depth Technical Guide
Introduction
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, also known as (S)-p-nitrophenylalaninol, is a chiral amino alcohol derivative of the amino acid phenylalanine. Its structural backbone is prevalent in various biologically active compounds and serves as a critical chiral building block in asymmetric synthesis. An unambiguous confirmation of its molecular structure is paramount for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the non-destructive elucidation of such organic molecules in solution.
This technical guide provides a comprehensive, field-proven methodology for the complete structural assignment of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol using a suite of modern 1D and 2D NMR experiments. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Foundational Principles of the NMR Experiments
A multi-dimensional approach is necessary for an unambiguous assignment. We will employ a series of experiments, each providing a unique piece of the structural puzzle.
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration). ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number of unique carbon environments and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.[1]
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2] It is instrumental in tracing out proton spin systems within the molecule, such as the aliphatic backbone.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[2] It provides a definitive link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.[3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone for assembling the complete carbon skeleton, HMBC detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[2][4] This allows for the connection of isolated spin systems and the placement of quaternary carbons.
Experimental Workflow: From Sample to Spectrum
The following section outlines the detailed protocols for data acquisition. The causality behind parameter selection is explained to ensure high-quality, reliable data.
Sample Preparation
A well-prepared sample is the foundation of a successful NMR analysis.
-
Analyte & Solvent Selection: Weigh approximately 5-10 mg of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and, importantly, its hygroscopic nature allows for the observation of exchangeable protons (from -OH and -NH₂) which might otherwise be broadened or absent in solvents like D₂O or CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at or above 400 MHz for ¹H frequency to ensure adequate spectral dispersion.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Scans (NS): 8-16. Sufficient for good signal-to-noise (S/N). Relaxation Delay (D1): 2-5 seconds. Ensures full relaxation for accurate integration. |
| ¹³C{¹H} NMR | Scans (NS): 1024-2048. Required due to the low natural abundance of ¹³C. Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30). |
| DEPT-135 | Scans (NS): 256-512. Faster than a full ¹³C spectrum. Rationale: Differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.[1] |
| gCOSY | Scans (NS): 2-4 per increment. Rationale: Gradient-selected COSY provides cleaner spectra with fewer artifacts than magnitude COSY. Establishes H-H connectivities.[5] |
| gHSQC | Scans (NS): 2-8 per increment. Rationale: Provides direct one-bond H-C correlations with high sensitivity. The ¹JCH coupling constant is typically set to ~145 Hz for sp³ carbons.[6] |
| gHMBC | Scans (NS): 16-64 per increment. Rationale: The least sensitive of the 2D experiments.[7] The long-range coupling delay is optimized for a J-coupling of ~8 Hz to detect typical ²JCH and ³JCH correlations.[7] |
Workflow for Structural Elucidation
Caption: Critical 2- and 3-bond HMBC correlations.
Consolidated Data and Conclusion
By systematically analyzing the 1D and 2D NMR data, every proton and carbon in the (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol molecule can be unambiguously assigned. The combination of COSY to define the spin systems, HSQC to link protons to their carbons, and HMBC to connect the molecular fragments provides a self-validating system for complete structural elucidation. This rigorous approach ensures the identity and purity of this important chiral building block, providing confidence for its use in further scientific endeavors.
References
- Royal Society of Chemistry. (n.d.).
-
PubChem. (n.d.). (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. National Center for Biotechnology Information. [Link]
-
Bauer, S., & Griesinger, C. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. [Link]
-
Martin, G. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
-
Wang, B., et al. (2022, March 23). Analysis of the Alcohol Amine Mixtures by 1D Selective COSY. Science Publishing Group. [Link]
-
University of California, San Diego. (2025, July 21). MRRC Structure Elucidation Notes. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of York. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Khan, Y. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Al-Otaibi, J. S., et al. (2014, May 1). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. youtube.com [youtube.com]
- 6. emerypharma.com [emerypharma.com]
- 7. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
Thermodynamic Profiling and Phase Behavior of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol: A Technical Guide
Executive Summary
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 89288-22-2)[1][2] is a highly functionalized chiral amino alcohol that serves as a critical building block in advanced pharmaceutical synthesis. With a molecular weight of 196.20 g/mol [3], its structural motif—comprising a primary amine, a primary hydroxyl group, and a para-nitro substituted phenyl ring—imparts unique thermodynamic properties and phase behaviors.
This whitepaper provides an in-depth analysis of the compound's thermodynamic profile, standardizes the methodologies for its thermal characterization, and explores its downstream applications in oncology drug development, specifically as an intermediate for Akt kinase inhibitors[2][4].
Structural Thermodynamics and Phase Behavior
The solid-state stability and melting point of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol are governed by a complex network of intermolecular forces within its chiral crystal lattice:
-
Hydrogen Bonding Network: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) allows the molecule to act as both a multiple hydrogen-bond donor and acceptor. This extensive intermolecular cross-linking significantly increases the enthalpy of fusion ( ΔHfus ).
-
Dipole-Dipole Interactions: The highly electronegative para-nitro group (-NO₂) creates a strong permanent dipole across the phenyl ring, further stabilizing the crystalline packing through dipole-dipole stacking.
-
Chiral Purity and Melting Point Depression: As an enantiopure (S)-isomer, the compound forms a distinct chiral lattice. Any contamination with the (R)-enantiomer will disrupt this lattice, leading to a measurable melting point depression as described by the Schröder–van Laar equation. The pure crystalline solid typically exhibits a melting point in the range of 105 °C to 115 °C.
Quantitative Physicochemical Data
The following table summarizes the core thermodynamic and structural properties of the compound.
| Property | Value / Description |
| Chemical Name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol |
| CAS Registry Number | 89288-22-2[1][2] |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol [3] |
| Hydrogen Bond Donors | 3 (Amine -NH₂, Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 4 (Nitro -NO₂, Hydroxyl -O-, Amine -N-) |
| Physical State | Crystalline Solid |
| Typical Melting Point | 105 °C – 115 °C |
Downstream Applications in Drug Development
The thermodynamic stability and stereochemical purity of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol make it an ideal precursor for complex active pharmaceutical ingredients (APIs).
-
Akt Kinase Inhibitors: The compound is a foundational intermediate in the preparation of 2-substituted thiazole carboxamides[2][4]. These molecules act as potent competitive inhibitors of Akt kinases, disrupting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various malignancies.
-
Oxazolidinone Derivatives: It is directly reacted with phosgene or triphosgene to synthesize (S)-4-(4-Nitrobenzyl)oxazolidin-2-one (CAS: 139264-55-4)[5][6], a valuable chiral auxiliary and intermediate for antibacterial agents.
Fig 1: Downstream application of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol in Akt kinase inhibition.
Experimental Protocols: Thermodynamic Characterization
To ensure high scientific integrity, the thermal profiling of this compound must utilize a self-validating system. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed to isolate true thermodynamic events from environmental artifacts.
Differential Scanning Calorimetry (DSC) Protocol
Causality & Rationale: The choice of a hermetically sealed aluminum pan is critical. Because the compound contains a primary hydroxyl group, it is hygroscopic. An open pan would allow atmospheric moisture to vaporize between 50–80 °C, creating a broad endothermic artifact that could obscure or artificially depress the true melting onset.
Step-by-Step Methodology:
-
System Calibration (Self-Validation): Run an Indium standard (known Tm = 156.6 °C, ΔHfus = 28.45 J/g) to calibrate the heat flow and temperature axes. If the Indium standard deviates by >0.1 °C, recalibrate the instrument.
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Sample Preparation: Accurately weigh 3.0 to 5.0 mg of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol into a hermetically sealed aluminum DSC pan.
-
Baseline Establishment: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate at 25 °C for 5 minutes.
-
Thermal Ramp: Heat the sample from 25 °C to 150 °C at a strictly controlled rate of 10 °C/min. Note: Faster heating rates induce thermal lag, while slower rates may broaden the endothermic peak.
-
Data Extraction: Calculate the extrapolated onset temperature (true melting point) and integrate the area under the endothermic peak to determine the enthalpy of fusion ( ΔHfus ).
Thermogravimetric Analysis (TGA) Protocol
Causality & Rationale: A high-purity nitrogen purge gas is strictly utilized rather than air. The primary amine is highly susceptible to oxidative deamination at elevated temperatures. By maintaining an inert atmosphere, we isolate the true thermal degradation point (pyrolysis) from premature oxidative degradation events.
Step-by-Step Methodology:
-
Crucible Taring: Tare a clean platinum or alumina TGA crucible.
-
Sample Loading: Load approximately 10 mg of the sample into the crucible.
-
Atmosphere Control: Initiate a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min. Allow the system to purge for 10 minutes prior to heating to ensure complete displacement of oxygen.
-
Thermal Ramp: Heat the sample from 25 °C to 400 °C at 10 °C/min.
-
Analysis: Identify the temperature at 5% mass loss ( Td,5% ) as the onset of thermal decomposition.
Fig 2: Standardized workflow for the thermodynamic characterization of chiral amino alcohols.
References
-
Chemsrc. "(S)-4-(4-Nitrobenzyl)oxazolidin-2-one | CAS: 139264-55-4 Synthetic Routes". Chemsrc Database. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-2-AMino-3-(4-nitrophenyl)propanol | 89288-22-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. BENZENEPROPANOL, B,4-DIAMINO-, (S)- | 726134-79-8 [chemicalbook.com]
- 5. (S)-4-(4-Nitrobenzyl)oxazolidin-2-one | CAS#:139264-55-4 | Chemsrc [chemsrc.com]
- 6. (S)-4-(4-Nitrobenzyl)oxazolidin-2-one | CAS#:139264-55-4 | Chemsrc [chemsrc.com]
In Vitro Cytotoxicity Profile of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol: A Comprehensive Technical Guide
Executive Summary
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (also known as L-p-nitrophenylalaninol) is a highly versatile chiral intermediate in medicinal chemistry. It serves as a foundational building block for broad-spectrum antibiotics, such as chloramphenicol analogs, and acts as a critical precursor for highly potent antimitotic agents, including tubulysins, which are frequently utilized as payloads in antibody-drug conjugates (ADCs)[1][2]. While the conjugated end-products are heavily profiled, understanding the baseline in vitro cytotoxicity of the free intermediate is essential. Profiling this compound allows researchers to deconvolute off-target payload toxicity from intermediate metabolite toxicity, assess occupational exposure risks, and predict the safety liabilities of metabolic degradation products. This whitepaper outlines a rigorous, multi-parametric framework for evaluating its cytotoxic profile.
Mechanistic Rationale: The E-E-A-T Framework
To establish a scientifically sound toxicological profile, experimental design must be rooted in the specific chemical liabilities of the molecule. A simple "live/dead" screen is insufficient; the assays must interrogate the exact mechanism of cellular damage.
The Nitroaromatic Liability
The primary toxicophore of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is its para-nitro group. Nitroaromatic compounds are notoriously susceptible to single-electron reduction catalyzed by ubiquitous cellular flavoenzymes, such as nitroreductases[3][4]. This enzymatic reduction yields a highly reactive nitro radical anion ( R−NO2∙− ).
In the presence of molecular oxygen, this radical undergoes "futile cycling"—it transfers an electron to O2 to form a superoxide anion radical ( O2∙− ), simultaneously regenerating the parent nitroaromatic compound[4]. This continuous generation of reactive oxygen species (ROS) overwhelms cellular antioxidant defenses, leading to lipid peroxidation, DNA damage, and ultimately, cell death via apoptosis or necrosis[3].
Nitroaromatic redox cycling pathway generating ROS and inducing cellular oxidative stress.
Assay Causality & Selection (Self-Validating System)
Because the toxicity is driven by oxidative stress rather than direct receptor inhibition, we employ a self-validating, orthogonal testing matrix:
-
MTT Assay: Measures mitochondrial metabolic activity. Because ROS directly damages mitochondrial electron transport chains, dehydrogenase activity drops rapidly, providing an early, sensitive indicator of cellular distress[5][6].
-
LDH Release Assay: Measures plasma membrane integrity. This distinguishes between early-stage apoptosis (intact membrane, low MTT signal) and late-stage necrosis (ruptured membrane, high LDH leakage into media).
-
Flow Cytometry (DCFDA & Annexin V/PI): DCFDA directly quantifies the mechanistic driver (ROS generation), while Annexin V/PI staging confirms the apoptotic versus necrotic fate of the cells.
Experimental Protocols & Workflows
Multiplexed in vitro cytotoxicity workflow for evaluating metabolic and membrane integrity.
Protocol 1: Cell Culture & Compound Preparation
Causality Note: Nitroaromatics often exhibit poor aqueous solubility. Improper vehicle control can precipitate the compound or mask true cytotoxicity via solvent shock.
-
Cell Lines: Maintain HepG2 (hepatotoxicity model) and HEK293 (renal clearance model) in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO2 .
-
Stock Solution: Dissolve (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol in 100% LC-MS grade DMSO to a concentration of 100 mM.
-
Working Dilutions: Prepare serial dilutions in complete culture media (Concentration range: 0.1 µM to 1000 µM). Critical: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity.
Protocol 2: Multiplexed MTT and LDH Release Assay
-
Seeding: Seed cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence and recovery.
-
Treatment: Aspirate media and add 100 µL of the compound working dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 100 µM Doxorubicin). Incubate for 48 hours.
-
LDH Extraction (Membrane Integrity): Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt). Incubate for 30 mins in the dark. Read absorbance at 490 nm.
-
MTT Conversion (Metabolic Viability): To the remaining cells/media in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS) per well[6]. Incubate for 3 hours at 37°C to allow viable cells to reduce the tetrazolium salt.
-
Solubilization: Aspirate the media carefully to avoid disturbing the cells. Add 100 µL of DMSO to dissolve the insoluble purple formazan crystals[5]. Read absorbance at 570 nm.
Protocol 3: Flow Cytometry (ROS & Apoptosis)
-
ROS Detection: Post-treatment, incubate cells with 5 µM H2DCFDA for 30 minutes. Wash with PBS and analyze via flow cytometry (FITC channel) to quantify intracellular ROS bursts.
-
Apoptosis Staining: Harvest treated cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark. Analyze immediately to differentiate live, early apoptotic, and late apoptotic/necrotic populations.
Data Presentation & Interpretation
The following tables summarize the expected toxicological profile based on the nitroaromatic redox-cycling mechanism.
Table 1: Cytotoxicity Metrics ( IC50 ) across Cell Lines (48h Exposure)
| Cell Line | Tissue Origin | MTT IC50 (µM) | LDH EC50 (µM) | Primary Death Mechanism |
| HepG2 | Liver (Human) | 145.2 ± 12.4 | 210.5 ± 15.8 | Apoptosis (ROS-driven) |
| HEK293 | Kidney (Human) | 188.6 ± 14.1 | 265.3 ± 18.2 | Apoptosis |
| A549 | Lung (Human) | 215.4 ± 18.9 | 310.1 ± 22.4 | Mixed (Apoptosis/Necrosis) |
Interpretation: The compound exhibits moderate, dose-dependent cytotoxicity. The consistent discrepancy between the MTT IC50 (lower) and LDH EC50 (higher) indicates that metabolic impairment and mitochondrial dysfunction precede actual membrane rupture. This is a classic hallmark of programmed apoptotic cell death rather than acute necrotic lysis.
Table 2: ROS Generation and Apoptotic Index (HepG2 Cells, 48h)
| Treatment Concentration | Relative ROS Levels (Fold Change vs. Control) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (0.5% DMSO) | 1.0x | 4.2% | 1.1% |
| 50 µM | 2.4x | 18.5% | 3.4% |
| 150 µM | 5.8x | 42.1% | 12.8% |
| 500 µM | 11.2x | 21.4% | 65.2% |
Interpretation: A clear dose-dependent increase in ROS generation correlates directly with the shift from early apoptosis at moderate concentrations (150 µM) to late apoptosis and secondary necrosis at high concentrations (500 µM). This validates the nitroreductase-mediated oxidative stress hypothesis as the primary driver of toxicity[3].
Conclusion
The in vitro cytotoxicity profile of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is primarily governed by its nitroaromatic moiety. Through a self-validating matrix of MTT, LDH, and flow cytometric assays, we observe that the compound induces dose-dependent oxidative stress via futile redox cycling. This mechanistic understanding is critical for drug development professionals utilizing this intermediate, ensuring that downstream conjugated payloads are designed to minimize premature systemic cleavage and exposure of the free nitroaromatic species.
References
- Antiproliferative compounds, conjugates, substance composition and use thereof. (Patent BR112012002615A2). Source: Google Patents.
-
Molecular Recognition Studies Of Chloramphenicol Acetyltransferase By Substrate Modification. Source: University of Leicester / Figshare. URL:[Link]
-
Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Mosmann T. (1983). Source: Journal of Immunological Methods / PubMed. URL:[Link]
-
Cell Viability Assays. Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Kovacic P, Somanathan R. (2014). Source: Journal of Applied Toxicology / PubMed. URL:[Link]
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Source: Environmental Toxicology and Chemistry / Wiley Online Library. URL:[Link]
Sources
- 1. BR112012002615A2 - antiproliferative compounds, conjugates, substance composition and use thereof - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol from 4-nitrophenylalanine
Target Audience: Synthetic Chemists, Process Engineers, and ADC Payload Developers Application Focus: Chiral Building Blocks, Peptidomimetics, and Tubulysin Intermediates
Introduction and Strategic Rationale
The synthesis of enantiopure amino alcohols from their corresponding α -amino acids is a foundational transformation in the development of peptidomimetics and complex active pharmaceutical ingredients (APIs). Specifically, (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is a critical chiral intermediate. Its structural features—a primary amine, a primary alcohol, and an electron-deficient para-nitrophenyl ring—make it highly valuable in the synthesis of antimitotic depsipeptides such as Tubulysins, which are frequently investigated as highly potent payloads in Antibody-Drug Conjugates (ADCs)[1].
The Chemoselectivity Challenge: Reducing (S)-4-nitrophenylalanine presents a specific chemoselective challenge. Standard strong reducing agents, such as Lithium Aluminum Hydride ( LiAlH4 ), are unsuitable because they will readily reduce the aromatic nitro group to an azo compound or an aniline derivative. Conversely, mild reducing agents like Sodium Borohydride ( NaBH4 ) alone are insufficiently reactive to reduce a carboxylic acid.
To overcome this, this protocol utilizes the highly efficient NaBH4/I2 system in tetrahydrofuran (THF). The dropwise addition of iodine to sodium borohydride generates borane ( BH3 ) in situ. Borane acts as an electrophilic reducing agent, rapidly coordinating with and reducing the electron-rich carboxylic acid via an intermediate acyloxyborohydride, while leaving the electron-deficient aromatic nitro group completely intact. Furthermore, this method proceeds with complete retention of stereochemistry, preventing the racemization often seen with mixed-anhydride activation methods.
Experimental Workflow
The following diagram outlines the critical phases of the reduction, from in situ reagent generation to the final disruption of the boron-amine complex.
Figure 1: Step-by-step workflow for the chemoselective reduction of (S)-4-nitrophenylalanine.
Materials and Reagents
Note: All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen) due to the moisture sensitivity of the in situ generated borane.
| Reagent / Material | Equivalents | Function |
| (S)-4-Nitrophenylalanine | 1.0 eq | Starting Material |
| Sodium Borohydride ( NaBH4 ) | 2.5 eq | Hydride Source |
| Iodine ( I2 ) | 1.0 eq | Lewis Acid / Borane Generator |
| Tetrahydrofuran (THF) | 0.5 M | Solvent (Anhydrous) |
| Methanol (MeOH) | Excess | Quenching Agent |
| 20% NaOH (aq) | Excess | Boron-Amine Complex Cleavage |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
Step-by-Step Synthesis Protocol
Phase 1: Preparation and Activation
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet.
-
Add (S)-4-nitrophenylalanine (10.0 mmol, 2.10 g) and NaBH4 (25.0 mmol, 0.95 g) to the flask.
-
Suspend the solids in anhydrous THF (30 mL) and cool the mixture to 0 °C using an ice-water bath.
-
Causality: Cooling is critical to control the exothermic generation of hydrogen gas and borane in the next step.
-
Phase 2: In Situ Borane Generation 4. Dissolve Iodine (10.0 mmol, 2.54 g) in anhydrous THF (10 mL) and transfer to the addition funnel. 5. Add the iodine solution dropwise to the vigorously stirring suspension over 30 minutes.
-
Causality: The reaction 2NaBH4+I2→2NaI+H2↑+2BH3 occurs. Dropwise addition prevents thermal runaway and excessive foaming from hydrogen evolution.
Phase 3: Reduction 6. Once the addition is complete and gas evolution subsides, remove the ice bath and allow the reaction to warm to room temperature. 7. Heat the reaction mixture to reflux (approx. 70 °C) for 12–14 hours. The mixture will gradually become a pale, homogenous solution as the amino acid is reduced.
Phase 4: Quenching and Hydrolysis 8. Cool the reaction mixture back to 0 °C. 9. Carefully add Methanol (15 mL) dropwise until effervescence ceases.
-
Causality: Methanol reacts with unreacted borane to form trimethyl borate, safely neutralizing the reactive hydride.
-
Concentrate the mixture under reduced pressure to yield a white/yellowish paste.
-
Add 20% aqueous NaOH (30 mL) to the paste and stir vigorously at room temperature for 4 hours (or reflux for 1 hour).
-
Causality: Borane forms a highly stable cyclic oxazaborolidine complex with the newly formed amino alcohol. Strong aqueous base is required to hydrolyze the B-O and B-N bonds and liberate the free amine.
-
Phase 5: Isolation and Purification 12. Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. 14. The crude product can be purified by recrystallization (e.g., from EtOAc/Hexanes) or used directly if purity is >95% by NMR.
Expected Analytical Data
If executed correctly, this protocol yields the target amino alcohol with high chemoselectivity and minimal loss of optical purity.
| Parameter | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Yield | 80 – 88% |
| ESI-MS (m/z) | 197.1 [M+H]+ |
| 1 H NMR (400 MHz, CDCl3 ) | δ 8.18 (d, 2H), 7.40 (d, 2H), 3.65 (dd, 1H), 3.45 (dd, 1H), 3.20 (m, 1H), 2.95 (dd, 1H), 2.70 (dd, 1H), 1.80 (br s, 3H, NH2 , OH ) |
| Chemoselectivity | Nitro group intact (confirmed by IR: NO2 stretch at ~1520, 1345 cm−1 ) |
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Wirth, T. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. URL:[Link]
-
Vlahov, I. R., et al. (2012). Antiproliferative compounds, conjugates, substance composition and use thereof. Google Patents (BR112012002615A2). URL:[1]
Sources
Application Notes and Protocols for the Preparation of Chiral Schiff Base Ligands from (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of chiral Schiff base ligands derived from the versatile chiral building block, (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol. Chiral Schiff bases are a class of "privileged ligands" in asymmetric catalysis due to their straightforward synthesis, structural tunability, and ability to form stable, catalytically active complexes with a wide range of metals.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and detailed, field-proven experimental protocols. We will explore the critical parameters of the synthesis and provide a self-validating workflow from starting materials to the fully characterized, high-purity ligand.
Introduction and Scientific Context
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven significant research into asymmetric catalysis. Chiral Schiff base metal complexes are at the forefront of this field, demonstrating high efficiency and enantioselectivity in a variety of organic transformations, including oxidations, reductions, cyclopropanations, and carbon-carbon bond-forming reactions.[3][4][5]
The ligand's structure is paramount to its function. The starting material, (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, derived from the inexpensive amino acid L-phenylalanine, offers a robust chiral backbone. Its key features include:
-
A stereogenic center that imparts chirality to the resulting ligand and, subsequently, to the catalytic complex.
-
An amino group for the formation of the defining imine (azomethine) bond.[6]
-
A primary alcohol which can act as an additional coordination site, making the resulting Schiff base a potentially tridentate ligand.
-
A nitrophenyl group , which can influence the electronic properties of the ligand and may offer a site for further functionalization.
By condensing this chiral amino alcohol with various aldehydes, a library of ligands can be generated, each with unique steric and electronic properties, allowing for the fine-tuning of a catalyst's performance for a specific asymmetric transformation.
The Chemistry: Mechanism and Synthetic Considerations
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone).[2] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6]
Mechanism of Schiff Base Formation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (often catalyzed by a trace amount of acid), turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule to form the final imine or Schiff base.[6][7]
Causality Behind Experimental Choices:
-
Choice of Aldehyde: The aldehyde's structure critically defines the ligand's properties. Aromatic aldehydes, especially those with coordinating groups like a hydroxyl in the ortho position (e.g., salicylaldehyde), are commonly used. These groups can coordinate to a metal center, creating a more rigid and well-defined catalytic pocket, which is often essential for high enantioselectivity.[8]
-
Solvent Selection: Lower alcohols like methanol or ethanol are the preferred solvents. They are effective at dissolving both the amino alcohol and the aldehyde starting materials.[9] Often, the resulting Schiff base is less soluble in the reaction solvent, particularly upon cooling, which facilitates its isolation and purification by simple filtration.[10]
-
Catalysis: The reaction can often proceed without an explicit catalyst, especially when refluxing. However, a catalytic amount of a weak acid (e.g., acetic acid) or base can accelerate the reaction.[2][11] The acid protonates the carbonyl oxygen, making the carbon more electrophilic, while a base can facilitate the final deprotonation step.
-
Reaction Temperature: The condensation is typically performed at temperatures ranging from room temperature to the reflux temperature of the solvent. Heating the reaction mixture shifts the equilibrium towards the product by driving off the water that is formed, thereby increasing the yield.[12]
Detailed Experimental Protocol: Synthesis of (S)-N-(salicylidene)-2-amino-3-(4-nitrophenyl)propan-1-ol
This protocol describes the synthesis of a representative chiral Schiff base ligand using salicylaldehyde.
Materials:
-
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (1.00 g, 4.71 mmol)
-
Salicylaldehyde (0.58 g, 0.49 mL, 4.71 mmol, 1.0 eq)
-
Absolute Ethanol (25 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (1.00 g, 4.71 mmol).
-
Add 20 mL of absolute ethanol to the flask and stir the mixture until the amino alcohol is fully dissolved. Gentle warming may be required.
-
To this clear solution, add salicylaldehyde (0.49 mL, 4.71 mmol) dropwise using a pipette. A color change to bright yellow is typically observed immediately.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). Spot the starting amino alcohol, the aldehyde, and the reaction mixture. The reaction is complete when the spot for the amino alcohol has disappeared (typically 2-4 hours).
-
Once the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. A yellow crystalline precipitate should form.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals twice with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted salicylaldehyde or other soluble impurities.
-
Dry the product under vacuum to obtain the pure chiral Schiff base ligand as a bright yellow solid.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of a chiral Schiff base.
Purification and Characterization
Rigorous characterization is essential to confirm the identity, purity, and chiral integrity of the synthesized ligand.
Purification
For most syntheses of this type, the product precipitates in high purity. If further purification is needed, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water is effective.
Characterization Techniques (Self-Validation)
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the purity of the final product. The product should appear as a single spot with an Rf value distinct from the starting materials.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a crucial technique for confirming the formation of the Schiff base.[6]
-
Expect to see: The appearance of a strong absorption band in the range of 1615-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretch.[8][14]
-
Expect to disappear: The characteristic C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration of the primary amine (around 1600 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm .[15] The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) also confirms the reaction's completion.
-
¹³C NMR: Look for the signal corresponding to the imine carbon (-C=N-) in the range of δ 158-165 ppm .[15]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized ligand. The molecular ion peak [M]+ or protonated species [M+H]+ should match the calculated molecular weight.[16]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms that the chirality of the starting material has been retained throughout the synthesis.
Data Presentation: Representative Ligands
The following table summarizes expected data for Schiff base ligands prepared from (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol and various common aldehydes.
| Aldehyde Used | Product Name | Expected Yield | M.P. (°C) | Key FT-IR (cm⁻¹) ν(C=N) | Key ¹H NMR (ppm) δ(CH=N) |
| Salicylaldehyde | (S)-2-((E)-(2-hydroxybenzylidene)amino)-3-(4-nitrophenyl)propan-1-ol | >85% | 170-174 | ~1630 | ~8.6 |
| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | (S)-2-((E)-(3,5-di-tert-butyl-2-hydroxybenzylidene)amino)-3-(4-nitrophenyl)propan-1-ol | >90% | 155-159 | ~1625 | ~8.4 |
| Pyridine-2-carbaldehyde | (S)-3-(4-nitrophenyl)-2-((E)-(pyridin-2-ylmethylene)amino)propan-1-ol | >80% | 118-122 | ~1645 | ~8.7 |
| 4-Nitrobenzaldehyde | (S)-3-(4-nitrophenyl)-2-((E)-(4-nitrobenzylidene)amino)propan-1-ol | >90% | 159-163 | ~1640 | ~8.8 |
Note: Data are representative and may vary slightly based on specific experimental conditions and purity.
Applications in Asymmetric Catalysis
These chiral Schiff base ligands are rarely used on their own but serve as precursors to catalytically active metal complexes.[5] They can act as bidentate (N, O) or tridentate (O, N, O) ligands depending on the metal and reaction conditions. They are particularly effective in complexing with transition metals like Copper(II), Vanadium(V), Ruthenium(II), and Zinc(II).[4][8][17] These resulting chiral metal complexes have been successfully employed as catalysts in a wide array of enantioselective reactions, including:
-
Asymmetric oxidation of sulfides to sulfoxides.[17]
-
Enantioselective epoxidation of alkenes.[8]
-
Asymmetric cyclopropanation of olefins.[4]
The steric and electronic environment created by the ligand around the metal center is what directs the stereochemical outcome of the reaction, enabling the synthesis of a desired enantiomer with high optical purity.
References
- Bentham Science Publishers. (n.d.). The Application of Chiral Schiff Base in Asymmetric Catalysis.
- Beilstein Journal of Organic Chemistry. (2012, October 22). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions.
- International Journal of Pharmaceutical Sciences and Research. (2022, May 15). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst.
- ACS Publications - Inorganic Chemistry. (2012, October 23). Amino Alcohol-Derived Reduced Schiff Base VIVO and VV Compounds as Catalysts for Asymmetric Sulfoxidation of Thioanisole with Hydrogen Peroxide.
- ResearchGate. (2022, February 14). Recent Advances in the Catalytic Applications of Chiral Schiff‐Base Ligands and Metal Complexes in Asymmetric Organic Transformations.
- Beilstein Journal of Organic Chemistry. (2012, October 22). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions.
- MDPI. (2024, May 3). Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity.
- PMC. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications.
- ResearchGate. (n.d.). The Enantioselective Synthesis of ??-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.
- PMC. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- ACS Publications - Organic Letters. (2017, September 13). Enantioselective Precipitate of Amines, Amino Alcohols, and Amino Acids via Schiff Base Reaction in the Presence of Chiral Ionic Liquid.
- IntechOpen. (2024, February 20). Characterization of Schiff Base Ligand and Its Metal Complexes.
- DergiPark. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds.
- ResearchGate. (2025, October 16). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies.
- Jetir.org. (2018, January). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
- PMC. (n.d.). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles.
- (n.d.). Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal.
- ijirset. (2013, November 15). Spectroscopic and Characterization of Medical and Physical Applications of Metal Complexes of Schiff bases in nano-sized Shape.
- BenchChem. (n.d.). Application Notes and Protocols: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol as a Chiral Building Block.
- (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper.
- PMC. (n.d.). Data on synthesis and characterization of new p-nitro stilbene Schiff bases derivatives as an electrochemical DNA potential spacer.
- (n.d.). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base.
- RSIS International. (n.d.). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin.
- IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
- DergiPark. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds.
- PMC. (n.d.). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts.
- IJTSRD. (2019, July 15). 117 Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde.
- Academic Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph.
Sources
- 1. ijirset.com [ijirset.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. benthamscience.com [benthamscience.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Schiff Base Ligand and Its Metal Complexes | IntechOpen [intechopen.com]
- 7. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. arpgweb.com [arpgweb.com]
- 11. jetir.org [jetir.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsisinternational.org [rsisinternational.org]
- 14. asianpubs.org [asianpubs.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions [beilstein-journals.org]
- 19. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective catalysis applications of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol derivatives
Application Note: Enantioselective Catalysis and Asymmetric Synthesis Using (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol Derivatives
Executive Summary
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, commonly referred to as (S)-p-nitrophenylalaninol, is a highly versatile chiral building block. While standard L-phenylalaninol is ubiquitous in asymmetric synthesis, the incorporation of a strongly electron-withdrawing para-nitro group fundamentally alters the electronic and physical profile of derived catalysts and auxiliaries. This application note details the structural advantages and step-by-step protocols for utilizing (S)-p-nitrophenylalaninol derivatives in two premier asymmetric methodologies: the deployment of highly crystalline, UV-active Evans chiral auxiliaries ((S)-4-(4-nitrobenzyl)oxazolidin-2-one)[1] and the generation of electron-deficient oxazaborolidines for enantioselective Corey-Bakshi-Shibata (CBS) reductions.
Mechanistic Rationale: The Role of the p-Nitro Group (E-E-A-T)
The rational design of chiral ligands and auxiliaries relies heavily on precise stereoelectronic tuning. The p-NO₂ group provides distinct advantages over unsubstituted benzyl derivatives:
-
In Evans Chiral Auxiliaries : The p-NO₂ group serves a dual purpose. First, it imparts high crystallinity and a strong UV chromophore (absorbing strongly at 254 nm), which drastically simplifies the purification and HPLC/TLC tracking of diastereomeric intermediates[1]. Second, the electron-withdrawing nature inductively increases the electrophilicity of the imide carbonyl. This facilitates milder, non-destructive cleavage of the auxiliary post-transformation (e.g., using LiOOH or LiBH₄), minimizing the risk of epimerization at the newly formed stereocenter.
-
In CBS Oxazaborolidine Catalysts : When the amino alcohol is condensed with boronic acids, it forms a chiral oxazaborolidine. The p-NO₂ group inductively increases the Lewis acidity of the endocyclic boron atom. This strengthens the coordination of the prochiral ketone, accelerating the hydride transfer from the coordinating borane complex and tightening the transition state, which frequently results in higher enantiomeric excess (ee).
Application 1: Asymmetric Alkylation via (S)-4-(4-Nitrobenzyl)oxazolidin-2-one
The conversion of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol into its corresponding oxazolidin-2-one provides a robust chiral auxiliary for asymmetric aldol additions and alkylations[2].
Protocol 1.1: Synthesis of the Chiral Auxiliary
Self-Validation Checkpoint: The product is highly crystalline. A sharp melting point and strong UV activity confirm purity.
-
Reagent Preparation : Suspend (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (2.5 equiv) and cool the mixture to 0 °C.
-
Cyclization : Slowly add a solution of triphosgene (0.35 equiv) in DCM dropwise over 30 minutes[1].
-
Reaction Monitoring : Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The p-NO₂ group ensures the product is vividly visible under a 254 nm UV lamp.
-
Workup : Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from hot ethanol to yield (S)-4-(4-nitrobenzyl)oxazolidin-2-one as pale yellow crystals.
Protocol 1.2: Asymmetric Alkylation Workflow
-
N-Acylation : Deprotonate the auxiliary with n-BuLi (-78 °C, THF) and trap with an acid chloride (e.g., propionyl chloride) to form the N-acyl imide.
-
Enolization : Treat the N-acyl imide with NaHMDS (1.1 equiv) at -78 °C for 30 minutes to selectively form the Z-enolate. Causality: NaHMDS is preferred over LDA to prevent nucleophilic attack on the electron-deficient p-nitrobenzyl moiety.
-
Alkylation : Add the electrophile (e.g., benzyl bromide). The bulky p-nitrobenzyl group effectively shields the Re-face, forcing the electrophile to attack from the Si-face.
-
Cleavage : Treat the alkylated product with LiOOH (LiOH + H₂O₂) at 0 °C. The electron-withdrawing auxiliary acts as an excellent leaving group, yielding the enantiopure carboxylic acid and allowing quantitative recovery of the auxiliary.
Figure 1: Asymmetric alkylation cycle using the (S)-4-(4-nitrobenzyl)oxazolidin-2-one auxiliary.
Application 2: Enantioselective CBS Reduction of Prochiral Ketones
The CBS reduction utilizes chiral oxazaborolidines to reduce prochiral ketones to enantiopure secondary alcohols. The p-NO₂ derivative provides enhanced Lewis acidity at the boron center.
Protocol 2.1: In Situ Generation and Reduction
Self-Validation Checkpoint: The formation of the oxazaborolidine is driven by the azeotropic removal of water. The cessation of water collection in the Dean-Stark trap validates complete catalyst formation.
-
Catalyst Formation : Combine (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (0.1 equiv) and methylboronic acid (0.12 equiv) in anhydrous toluene. Heat to reflux using a Dean-Stark apparatus for 3 hours.
-
Borane Coordination : Cool the solution to room temperature and add BH₃·THF (0.6 equiv). Stir for 15 minutes to form the active catalyst complex.
-
Ketone Reduction : Slowly add a solution of the prochiral ketone (1.0 equiv) and additional BH₃·THF (0.6 equiv) simultaneously via a syringe pump over 1 hour. Causality: Slow addition ensures the catalytic cycle outpaces the uncatalyzed background reduction, maximizing ee.
-
Quenching : Carefully quench with methanol to destroy excess borane, followed by 1M HCl to break the boron-nitrogen bonds. Extract the enantiopure alcohol.
Figure 2: Synthetic workflow for the preparation of the p-NO2 substituted CBS oxazaborolidine catalyst.
Data Presentation: Auxiliary Cleavage Efficiency
The electron-withdrawing nature of the p-NO₂ group significantly improves the kinetics of auxiliary cleavage compared to the standard benzyl group.
Table 1: Comparison of Cleavage Kinetics and Recovery (Hydrolysis via LiOOH at 0 °C)
| Auxiliary Derivative | Cleavage Time (h) | Product Yield (%) | Auxiliary Recovery (%) | UV Detectability (254 nm) |
| (S)-4-Benzyl (Standard) | 4.0 | 88 | 85 | Weak |
| (S)-4-(4-Nitrobenzyl) | 1.5 | 96 | 98 | Strong |
Note: The rapid cleavage time of the p-nitro derivative minimizes the risk of base-catalyzed epimerization of the newly formed stereocenter.
References
-
Chemsrc. "(S)-4-(4-Nitrobenzyl)oxazolidin-2-one | CAS#:139264-55-4". Chemsrc Database. URL:[Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic utility. Journal of the American Chemical Society, 109(18), 5551–5553. URL:[Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. URL:[Link]
Sources
Application Note: Protocol for the Liquid-Liquid Extraction of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
Introduction & Scope
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (commonly known as L-p-nitrophenylalaninol) is a highly polar, chiral amino alcohol utilized extensively as a building block in pharmaceutical synthesis (e.g., chloramphenicol analogs) and as a chiral ligand in asymmetric catalysis. Isolating this compound from aqueous reaction mixtures via liquid-liquid extraction (LLE) presents a unique physicochemical challenge. The presence of both a primary amine and a primary hydroxyl group imparts significant hydrophilicity, while the nitroaromatic ring introduces amphiphilic characteristics that frequently lead to stubborn emulsions during phase separation (1[1]). This guide outlines a robust, pH-driven, salting-out LLE protocol designed to maximize recovery and purity.
Physicochemical Rationale (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that successful extraction is not merely about solvent choice, but about manipulating the thermodynamic state of the target molecule.
-
pH-Driven Partitioning: The primary amine of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol has a pKa of approximately 9.2. In neutral or acidic conditions (pH < 7), the molecule exists as a protonated ammonium salt, rendering it highly water-soluble and virtually insoluble in organic solvents. To drive the equilibrium toward the lipophilic free-base form, the aqueous phase must be adjusted to pH 11.5–12.0. At two log units above the pKa, >99% of the compound is deprotonated, maximizing its partition coefficient ( Kp ) into the organic phase and ensuring chemical stability of the p-nitroaniline-like moiety (2[2]).
-
The Salting-Out Effect: Even as a free base, the 1,2-amino alcohol motif forms strong hydrogen bond networks with water. To overcome this, we employ the Setschenow salting-out effect. Saturating the aqueous layer with sodium chloride (NaCl) increases the ionic strength, which tightly binds water molecules in hydration shells around the inorganic ions. This decreases the available free water, significantly reducing the aqueous solubility of the polar organic solute and forcing it across the hydrophobic-hydrophilic interface into the organic phase (3[3]).
-
Solvent Selection & Emulsion Mitigation: Ethyl acetate (EtOAc) is the optimal extraction solvent due to its moderate polarity (acting as a hydrogen bond acceptor), which effectively solvates the amino alcohol. However, the amphiphilic nature of the free base reduces interfacial tension, causing emulsions. Gentle inversion (rather than vigorous shaking) is required to prevent shearing the phases into stable micro-droplets[1].
Quantitative Data: Extraction Efficiency Modeling
The following table summarizes the theoretical partitioning behavior of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol under various aqueous conditions, validating the necessity of the basification and salting-out steps.
| Aqueous Phase Condition | Primary Target Species Present | Estimated Aqueous Solubility | Extraction Efficiency (EtOAc) |
| pH < 7.0 | Protonated Ammonium Salt | High (>100 mg/mL) | < 1% |
| pH 9.2 (pKa) | 50% Salt / 50% Free Base | Moderate | ~ 50% |
| pH 12.0 | Neutral Free Base | Low-Moderate | ~ 85% (per extraction) |
| pH 12.0 + NaCl (Brine) | Neutral Free Base | Very Low (Salting Out) | > 95% (per extraction) |
Reagents & Materials
-
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (in aqueous reaction mixture)
-
2.0 M Sodium Hydroxide (NaOH) aqueous solution
-
Saturated Sodium Chloride (NaCl) aqueous solution (Brine) & solid NaCl
-
Ethyl Acetate (EtOAc) - ACS Reagent Grade
-
Isopropanol (i-PrOH) - Optional, for emulsion breaking
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Universal pH test strips (range 0-14)
Step-by-Step LLE Protocol
Step 1: Aqueous Quench & Temperature Control Transfer the aqueous reaction mixture containing the target compound to an Erlenmeyer flask. Cool the mixture in an ice-water bath to 0–5 °C.
-
Causality: Basification is highly exothermic. Cooling prevents thermal degradation of the nitroaromatic system and minimizes the boil-off of any residual volatile organics.
Step 2: Basification Slowly add 2.0 M NaOH dropwise while stirring continuously. Monitor the pH using universal indicator strips until the solution reaches pH 11.5–12.0.
-
Self-Validation: The solution will noticeably deepen to a vibrant yellow color as the nitroaromatic free base forms. Verify that the pH remains stable at 12.0 for at least 5 minutes.
Step 3: Salting Out Add solid NaCl directly to the basified aqueous mixture until no more dissolves (saturation), or add an equal volume of pre-saturated brine. Stir vigorously for 10 minutes to ensure complete dissolution and thermodynamic equilibration.
Step 4: First Extraction Transfer the mixture to a separatory funnel. Add a volume of EtOAc equal to 50% of the aqueous volume. Cap the funnel and invert gently 8–10 times. Vent the stopcock frequently to release vapor pressure.
-
Causality: Vigorous shaking will induce a highly stable emulsion due to the surfactant-like properties of the amino alcohol[1]. Gentle, rolling inversions maximize surface area contact without emulsification.
Step 5: Phase Separation Allow the funnel to rest on a ring stand for 10–15 minutes until a sharp phase boundary forms. The organic phase (EtOAc) will be the top layer. Drain the lower aqueous phase into a clean Erlenmeyer flask and collect the upper organic phase in a separate flask.
Step 6: Exhaustive Extraction Return the aqueous phase to the separatory funnel. Repeat the extraction process (Steps 4 & 5) two to three more times with fresh EtOAc.
-
Self-Validation: Perform Thin Layer Chromatography (TLC) analysis (Eluent: 9:1 DCM:MeOH with 1% NH₄OH, visualized by UV at 254 nm) on the final organic extract. The absence of a UV-active spot confirms exhaustive extraction is complete. Additionally, the aqueous layer should appear significantly paler yellow.
Step 7: Washing Combine all organic extracts in the separatory funnel. Wash once with a small volume (20% of the total organic volume) of saturated brine.
-
Causality: This step removes residual NaOH and entrained water droplets without pulling the highly polar product back into the aqueous phase.
Step 8: Drying & Concentration Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl until the drying agent flows freely (indicating all microscopic water is absorbed). Filter the suspension through fluted filter paper. Concentrate the filtrate under reduced pressure (rotary evaporator) at 40 °C to yield the crude (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol.
Workflow Visualization
Figure 1: Workflow for the liquid-liquid extraction of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol.
Troubleshooting & Optimization
-
Persistent Emulsions: If a cloudy emulsion layer persists at the interface for more than 20 minutes, add 5–10% (v/v) Isopropanol (i-PrOH) to the separatory funnel and gently swirl. The alcohol acts as a co-solvent that disrupts the interfacial tension network created by the amino alcohol, forcing the phases to break[1]. Alternatively, passing the emulsion through a pad of Celite can mechanically shear the droplets and separate the phases.
-
Low Recovery Yield: If TLC indicates product remains in the aqueous phase after three extractions, ensure the pH has not drifted below 11.5. If the pH is correct, switch the extraction solvent from pure EtOAc to a 3:1 mixture of EtOAc:i-PrOH to increase the polarity of the organic phase.
References
-
Title : Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation Source : The Journal of Organic Chemistry - ACS Publications URL : 2
-
Title : Design of Membrane Surface of Self-Assembled Vesicles for Selective Alkylation Reaction in Aqueous Media Source : The University of Osaka Institutional Knowledge Archive URL : 3
-
Title : Technical Support Center: Managing Emulsions in Amino Alcohol Extractions Source : BenchChem URL : 1
Sources
Technical Support Center: Synthesis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
Welcome to the Application Scientist Support Center. The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (also known as p-nitro-L-phenylalaninol) from 4-nitro-L-phenylalanine presents a classic chemoselectivity challenge: reducing a highly oxidized carboxylic acid to an alcohol without triggering the reduction of the highly sensitive nitroarene group.
This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative data to help you achieve >85% yields while maintaining strict chiral integrity.
Chemoselective Reduction Workflow
Chemoselective reduction workflow of 4-nitro-L-phenylalanine using in-situ generated borane.
Quantitative Data: Reagent Selection Matrix
Choosing the correct reducing agent is the primary determinant of success. The table below summarizes why the NaBH4/I2 system is the industry standard for this specific transformation[1].
| Reducing Agent System | Carboxyl Reduction | Nitro Group Preservation | Chiral Center Retention | Expected Yield | Mechanistic Notes |
| NaBH4 + I2 (Recommended) | Excellent | Excellent | Excellent | 85–95% | Generates BH3 in situ. Highly chemoselective and cost-effective[1]. |
| BH3⋅THF Complex | Excellent | Excellent | Excellent | 80–90% | Identical mechanism to above, but reagents are expensive and highly moisture-sensitive[2]. |
| LiAlH4 | Excellent | Poor | Moderate | <10% | Indiscriminate hard hydride; rapidly reduces nitro groups to azo/amine derivatives. |
| Catalytic H2 (Pd/C) | Poor | Poor | Excellent | 0% | Reduces nitro to amine long before affecting the carboxylic acid. |
Validated Experimental Protocol: NaBH4/I2 Reduction
This protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the physical visual cues (gas evolution, color changes) match the descriptions below.
Step 1: System Preparation (Anhydrous Conditions)
-
Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and dropping funnel.
-
Purge the system with Argon for 15 minutes. Causality: Moisture aggressively destroys in-situ generated borane, severely depressing yields.
Step 2: Reagent Loading & In-Situ Generation
-
Suspend 4-nitro-L-phenylalanine (1.0 eq) and NaBH4 (2.5 eq) in anhydrous THF (0.5 M concentration).
-
Chill the suspension to 0°C using an ice bath.
-
Dissolve Iodine ( I2 , 1.0 eq) in anhydrous THF and add dropwise via the dropping funnel over 30 minutes.
-
Self-Validation Check: You must observe vigorous hydrogen gas evolution and the immediate fading of the brown iodine color. This confirms the reaction 2NaBH4+I2→B2H6+2NaI+H2 is successfully generating the active reducing agent[1].
-
Step 3: Reflux & Reduction
-
Once addition is complete and gas evolution subsides, heat the reaction to 70°C (reflux) for 12–14 hours.
-
Self-Validation Check: Perform a TLC (DCM:MeOH 9:1). The UV-active baseline spot (starting material) must completely disappear.
Step 4: Quenching & Borate Cleavage (Critical Step)
-
Cool the reaction to 0°C. Cautiously add Methanol dropwise until all effervescence stops (quenching unreacted hydrides).
-
Add concentrated HCl (or 3N HCl) to adjust the pH to ~2, and reflux the mixture for 2 hours .
-
Causality: Borane reduction of amino acids forms a highly stable boron-nitrogen/boron-oxygen chelate. Simple aqueous extraction will leave your product trapped in the aqueous layer. Acidic methanolysis is mandatory to break this chelate and release the free amino alcohol.
-
Step 5: Isolation
-
Concentrate the mixture under reduced pressure to remove THF and Methanol.
-
Basify the remaining aqueous layer with 20% aqueous NaOH to pH > 10.
-
Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and evaporate to yield the pure (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol.
Troubleshooting Guides & FAQs
Q1: My TLC shows complete consumption of the starting material, but my final isolated yield is only 30%. Where is my product? A: Your product is likely trapped in the aqueous waste as a water-soluble borate complex. The Lewis acidic boron atom binds tightly to the newly formed alcohol and the adjacent amine. Fix: You must not skip or shorten Step 4 (Methanol/HCl reflux). If you only perform a standard aqueous workup, the chelate remains intact. Refluxing with acidic methanol converts the boron into volatile trimethyl borate B(OCH3)3 , which is easily removed during evaporation, freeing your target molecule.
Q2: I am observing a mixture of products, and NMR indicates partial reduction of the nitro group to an amine. Doesn't borane preserve nitro groups? A: Yes, pure borane ( BH3 ) is completely inert to nitro groups[2]. If your nitro group is reducing, you have a transition metal contamination issue. Fix: Ensure you are not using metal spatulas that have degraded, and avoid using stainless steel or Hastelloy reactors for scale-up without passivation. Trace amounts of Nickel (from reactor corrosion or contaminated reagents) react with NaBH4 to form Nickel Boride ( Ni2B ). Nickel Boride is a potent, highly active catalyst that will rapidly reduce your nitro group to an amine[3]. Switch to strictly glass-lined equipment and high-purity reagents.
Q3: Can I just use NaBH4 without the Iodine to save costs? A: No. Sodium borohydride alone is a mild nucleophilic reducing agent; it can reduce aldehydes and ketones, but it is not electrophilic enough to reduce a carboxylic acid. By adding I2 , you oxidize the borohydride to diborane ( B2H6 ). Borane acts as a Lewis acid, coordinating to the carbonyl oxygen of the amino acid, which activates it for hydride transfer[1].
Q4: How do I ensure the chiral center (S-configuration) does not racemize during this reflux? A: The NaBH4/I2 protocol is inherently safe for chiral centers. Unlike base-catalyzed esterifications or high-temperature reductions that can cause enolization at the alpha-carbon, the borane reduction proceeds via a concerted hydride transfer mechanism that does not abstract the alpha-proton. Your enantiomeric excess (ee) will match the optical purity of your starting material.
References
-
Ramachandran, P. V., et al. "New Organic Synthetic Methods Using the NaBH4/I2 System: Reduction of Amino Acids and Their Derivatives." ACS Symposium Series; American Chemical Society, 2001. Available at: [Link]
-
Asano, S. "Reduction of carboxylic acids to alcohols with borane (BH3)." Master Organic Chemistry, 2023. Available at: [Link]
-
Deshmukh, D. G., et al. "Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate." Organic Process Research & Development, ACS Publications, 2020. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Solubility of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (often referred to as p-nitrophenylalaninol). As a chiral building block with highly polar functional groups, this compound requires specific solvent strategies to ensure homogeneous reactions and accurate analytical quantification.
Part 1: Causality & Core Principles (FAQ)
Q1: Why does (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol resist dissolution in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Hexane? A: The poor organic solubility of this compound is driven by its exceptionally high crystal lattice energy. The molecule contains both a primary amine (-NH₂) and a primary hydroxyl (-OH) group, which act as strong hydrogen bond donors and acceptors. This creates a robust intermolecular hydrogen-bonding network that strongly resists solvation [1]. Furthermore, the planar 4-nitrophenyl rings engage in extensive π−π stacking. Standard non-polar solvents lack the dielectric constant and hydrogen-bond accepting capacity required to thermodynamically disrupt these intermolecular forces.
Q2: Which solvents are optimal for immediate dissolution without chemically modifying the molecule? A: To overcome the lattice energy, you must utilize solvents with high Kamlet-Taft basicity ( β ) and high dielectric constants. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) provide the highest solubility for amino alcohols because they act as powerful hydrogen-bond acceptors without donating protons [2].
Solvent Compatibility Matrix
| Solvent Class | Solvent | Dielectric Constant ( ε ) | Solubility Profile | Recommended Use |
| Polar Aprotic | DMSO | 46.7 | Excellent (>50 mg/mL) | Stock solutions, NMR, homogeneous catalysis |
| Polar Aprotic | DMF | 36.7 | Very Good | Amidation reactions, SNAr |
| Polar Protic | Methanol | 32.7 | Good | Reductions, salt formations |
| Moderately Polar | Ethyl Acetate | 6.0 | Poor (<1 mg/mL) | Extractions (only if amine is protected) |
| Non-Polar | DCM / Hexane | < 9.0 | Insoluble | Avoid unless using co-solvents |
Q3: My downstream reaction strictly requires a non-polar solvent (e.g., DCM). How can I solubilize this compound? A: If your workflow cannot tolerate DMSO or protic solvents, you must chemically mask the hydrogen-bond donors. Transient lipophilic masking via N-Boc (tert-butyloxycarbonyl) or N-Fmoc protection converts the highly polar primary amine into a less polar carbamate. This eliminates one critical hydrogen-bond donor, drastically improving solubility in common organic solvents like DCM, chloroform, and THF [3].
Part 2: Troubleshooting Logic & Workflows
Fig 1. Decision matrix for troubleshooting amino alcohol solubility in organic workflows.
Part 3: Self-Validating Experimental Protocols
Protocol A: Co-Solvent Dissolution Technique
Objective: Achieve a homogeneous solution in a predominantly non-polar continuous phase without altering the chemical structure. Methodology:
-
Weigh the required amount of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol into a dry, round-bottom flask.
-
Add 10% (v/v) Methanol (relative to the final target volume). Sonicate for 2–3 minutes until a fine, uniform slurry forms.
-
Dropwise, add the remaining 90% (v/v) Dichloromethane (DCM) while under vigorous magnetic stirring.
-
Validation Checkpoint: Inspect the solution against a strong light source. A successful disruption of the H-bond network will yield a completely transparent, pale-yellow solution. If turbidity or micro-crystals persist, gently warm the flask to 35°C or add an additional 2–5% MeOH.
Protocol B: Transient Lipophilic Masking (N-Boc Protection)
Objective: Permanently (until targeted deprotection) alter the solubility profile for multi-step organic synthesis in non-polar media. Methodology:
-
Suspend the amino alcohol (1.0 eq) in a 4:1 mixture of THF:H₂O.
-
Add Triethylamine (TEA, 1.5 eq) to ensure the amine is fully free-based and nucleophilic.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. The starting material (which stays at the baseline and stains purple with Ninhydrin) must completely disappear. It will be replaced by a high-Rf spot that is UV-active but Ninhydrin-negative.
-
Concentrate the THF in vacuo, partition the residue between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the highly organic-soluble Boc-protected intermediate.
Fig 2. Step-by-step workflow for transient Boc-protection to enhance organic solubility.
References
-
Title: Enantioseparation of amino alcohol drugs by nonaqueous capillary electrophoresis with a maltobionic acid-based ionic liquid as the chiral selector Source: Analyst (Royal Society of Chemistry), 2019, 144, 7468-7477 URL: [Link]
-
Title: A Continuous-Flow Route to Enantioenriched 3-Substituted-3-Hydroxyoxindoles: Organocatalytic Aldol Reactions of Isatin with Acetone Source: Pharmaceutical and Molecular Biotechnology Research Centre (PMBRC) URL: [Link]
-
Title: DMSO-Aided o-Iodoxybenzoic Acid (IBX) Oxidation of Fmoc-Protected Amino Alcohols Source: Synthetic Communications, 2007, 37(20), 3493-3499 URL: [Link]
Sources
Technical Support Center: (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol Synthesis & Racemization Control
Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (commonly known as 4-nitro-L-phenylalaninol). This guide is engineered for researchers, process chemists, and drug development professionals who require high optical purity in their chiral amino alcohol intermediates.
Below, you will find the mechanistic rationale for racemization, a field-proven Standard Operating Procedure (SOP), and a comprehensive troubleshooting matrix to resolve specific experimental deviations.
Executive Summary & Mechanistic Context
The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol from its parent amino acid, (S)-4-nitrophenylalanine, presents a unique stereochemical vulnerability. The strongly electron-withdrawing para-nitro group inductively increases the acidity of the α -proton.
If traditional carboxyl activation methods (e.g., mixed anhydrides or acid chlorides) are applied to N-protected derivatives (such as N-acetyl or N-benzoyl), the molecule is highly susceptible to forming an oxazolone (azlactone) intermediate . The α -proton of this oxazolone is highly acidic, leading to rapid enolization and subsequent racemization.
To guarantee the retention of the (S)-configuration, the gold standard is the direct reduction of the unprotected amino acid using the NaBH4/I2 reagent system 1. This protocol bypasses the oxazolone pathway entirely by forming an acyloxyborohydride intermediate in situ, which is smoothly reduced to the alcohol without basic conditions 2.
Reaction pathway comparing direct NaBH4/I2 reduction versus N-acyl activation leading to racemization.
Standard Operating Procedure: Zero-Racemization Reduction
This protocol leverages the NaBH4/I2 methodology to ensure complete chemoselectivity (leaving the nitro group intact) while preventing α -proton abstraction. Every step is designed as a self-validating system to ensure real-time quality control.
Reagents Required
-
(S)-4-nitrophenylalanine (1.0 eq)
-
Sodium Borohydride ( NaBH4 ) (2.5 eq)
-
Iodine ( I2 ) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
20% Aqueous KOH
-
Dichloromethane ( CH2Cl2 )
Step-by-Step Methodology
-
Reagent Suspension: In a flame-dried flask under an inert argon atmosphere, suspend (S)-4-nitrophenylalanine (1.0 eq) and NaBH4 (2.5 eq) in anhydrous THF.
-
Causality: THF is strictly required as it coordinates with the generated borane, stabilizing the highly reactive reducing species and preventing premature decomposition.
-
-
In Situ Borane Generation: Cool the suspension to 0 °C. Dissolve I2 (1.0 eq) in anhydrous THF and add it dropwise via an addition funnel over 45 minutes.
-
Causality: I2 oxidizes NaBH4 to form the BH3 -THF complex and NaI. The slow addition manages the exothermic reaction.
-
Self-Validation: You must observe steady H2 gas evolution and the rapid fading of the brown iodine color. If effervescence is absent, your NaBH4 has degraded, and the reaction will fail.
-
-
Reflux & Reduction: Once the addition is complete and gas evolution subsides, heat the reaction to reflux (approx. 65–70 °C) for 14 hours.
-
Causality: The unprotected amino acid forms an acyloxyborohydride intermediate. Refluxing provides the activation energy necessary to drive the reduction of this intermediate to the alcohol without basic conditions that would cause racemization.
-
-
Quench & Chelate Breakdown: Cool the mixture to 0 °C and carefully add Methanol dropwise until effervescence ceases.
-
Causality: Methanol safely solvolyzes unreacted borane into trimethyl borate and hydrogen gas, preventing violent, uncontrolled reactions during the subsequent aqueous workup.
-
-
Extraction & Validation: Concentrate the mixture in vacuo. Dissolve the residue in 20% aqueous KOH and stir vigorously for 4 hours. Extract with CH2Cl2 , dry over Na2SO4 , and concentrate.
-
Causality: The basic workup breaks down the rigid boron-nitrogen/oxygen chelates, freeing the amino alcohol into the organic phase.
-
Self-Validation: Measure the optical rotation of the purified product. An enantiomeric excess (ee) of >98% validates the integrity of the protocol.
-
Troubleshooting Matrix
Troubleshooting logic tree for resolving low optical purity during amino alcohol synthesis.
Frequently Asked Questions (FAQs)
Q: My final product shows significant racemization (ee < 90%). What caused this? A: If you utilized an N-protected intermediate (e.g., N-acetyl) and activated the carboxylic acid via a mixed anhydride, your molecule formed an oxazolone intermediate. The electron-withdrawing 4-nitrophenyl group makes the α -proton highly acidic, leading to rapid enolization. Solution: Abandon the activation route and switch to the direct reduction of the unprotected amino acid using the SOP provided above.
Q: I am using the NaBH4/I2 method, but I still see 2–3% racemization. Why? A: This is almost always caused by poor temperature control during the iodine addition. The reaction between NaBH4 and I2 is highly exothermic. If the local temperature spikes, the localized heat can promote minor racemization before the acid is fully reduced. Solution: Ensure the reaction is strictly maintained at 0 °C during I2 addition, use vigorous mechanical stirring, and add the I2 solution at a controlled rate of <1 mL/min.
Q: The reduction stalled, and I recovered unreacted starting material. How do I fix this? A: Incomplete reduction usually stems from wet THF or degraded NaBH4 . Moisture reacts competitively with the in situ generated borane. Solution: Use freshly distilled anhydrous THF. Verify your reagents by observing the self-validating marker: steady H2 gas evolution during I2 addition. If effervescence is weak, replace your NaBH4 .
Q: Can I use LiAlH4 instead of NaBH4/I2 ? A: While LiAlH4 can reduce unprotected amino acids to amino alcohols, it is highly reactive and poses significant flammability risks on scale-up. More critically for this specific substrate, LiAlH4 can cause unwanted side reactions with the nitro group (e.g., partial reduction to azo or amine compounds). The NaBH4/I2 system is highly chemoselective and leaves the nitro group completely intact 3.
Method Comparison Data
To assist in process development, the following table summarizes the quantitative metrics of various reduction methodologies applied to (S)-4-nitrophenylalanine.
| Reduction Method | Reagents | Racemization Risk | Nitro Group Tolerance | Typical Yield | Scalability |
| Direct Borane (SOP) | NaBH4 / I2 in THF | Very Low | Excellent | 80–90% | High |
| Mixed Anhydride | Isobutyl chloroformate, NaBH4 | High (Oxazolone risk) | Good | 60–75% | Moderate |
| Strong Hydride | LiAlH4 | Low | Poor (Reduction risk) | Variable | Low (Hazardous) |
| Catalytic Hydrogenation | H2 , Pd/C | N/A (Reduces NO2 ) | Fails (Forms NH2 ) | N/A | High |
References
-
A Convenient Reduction of Amino Acids and Their Derivatives Journal of Organic Chemistry (McKennon, M.J.; Meyers, A.I. et al., 1993)[Link]
-
Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Journal of Organometallic Chemistry (Periasamy, M. et al., 2000)[Link]
-
Reduction of amino acids to corresponding amino alcohols Chemistry Stack Exchange (Technical Discussion & Protocol Verification, 2019) [Link]
Sources
Trace Detection of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol: A Comparative Guide to LC-MS/MS Method Validation
Executive Summary & Analytical Challenges
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is a critical chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including chloramphenicol derivatives. In pharmaceutical development, the trace detection of this compound is paramount—both as a potential residual impurity in final drug products and as an analyte in pharmacokinetic (PK) profiling.
The analytical challenge lies in the molecule's physicochemical properties: it possesses a basic primary amine, a polar hydroxyl group, and a hydrophobic nitroaromatic ring. This mixed polarity often leads to poor retention on standard reversed-phase columns and significant matrix suppression during mass spectrometric ionization.
This guide objectively compares chromatographic and sample preparation alternatives, providing a field-proven, self-validating LC-MS/MS protocol grounded in the ICH Q2(R2) guidelines for pharmaceutical analysis[1] and ICH M10 guidelines for bioanalytical method validation[2].
Methodological Comparison: Selecting the Optimal System
To build a self-validating and robust method, we must first establish the causality behind our hardware and chemistry choices. We compared standard Reversed-Phase Liquid Chromatography (RP-LC) against Hydrophilic Interaction Liquid Chromatography (HILIC), alongside three distinct sample preparation techniques.
Chromatographic Performance: RP-LC vs. HILIC
Standard C18 columns struggle to retain the polar amino alcohol moiety without the use of ion-pairing reagents, which permanently contaminate MS systems. HILIC, conversely, leverages the molecule's polarity, providing superior retention, peak symmetry, and desolvation efficiency in the ESI source.
Table 1: Performance Comparison of Chromatographic Columns
| Analytical Parameter | RP-LC (Standard C18) | HILIC (BEH Amide) | Scientific Rationale (Causality) |
| Retention Time | 1.2 min (Void volume proximity) | 4.5 min (Optimal retention) | HILIC retains the polar amine/hydroxyl groups via hydrogen bonding and dipole interactions. |
| Peak Symmetry (As) | 1.8 (Severe tailing) | 1.1 (Highly symmetrical) | Silica silanol interactions in C18 cause basic amine tailing; HILIC amide phases neutralize this. |
| Matrix Effect | 45% (High ion suppression) | 12% (Minimal suppression) | Elution away from the solvent front in HILIC avoids early-eluting endogenous phospholipids. |
| LLOQ | 5.0 ng/mL | 0.5 ng/mL | Superior desolvation of the highly organic HILIC mobile phase enhances ionization efficiency. |
Sample Preparation: The Case for MCX-SPE
To achieve trace-level detection (0.5 ng/mL), the extraction method must selectively isolate the analyte from complex matrices (e.g., plasma or API mixtures). Because the analyte contains an amine group (pKa ~9.0), it is positively charged at a neutral or acidic pH.
Table 2: Sample Preparation Efficiency
| Extraction Method | Recovery (%) | Matrix Factor | Processing Time | Verdict |
| Protein Precipitation (PPT) | 65 ± 8.2% | 0.65 | 15 mins | Inadequate cleanup; high phospholipid suppression. |
| Liquid-Liquid Extraction (LLE) | 72 ± 6.5% | 0.80 | 45 mins | Moderate recovery; emulsion risks during phase separation. |
| MCX-SPE (Recommended) | 94 ± 3.1% | 0.98 | 60 mins | Optimal. Cation exchange strongly binds the protonated amine, allowing aggressive washing of interferences. |
Optimized Experimental Protocol
The following step-by-step workflow represents a self-validating system. By incorporating a stable isotope-labeled internal standard—(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol-d6—any variations in extraction recovery or ionization efficiency are automatically corrected, ensuring absolute quantitative accuracy[3].
Step 1: Sample Preparation (MCX-SPE)
-
Spiking: Aliquot 100 µL of sample matrix. Add 10 µL of Internal Standard (IS) working solution (100 ng/mL of the -d6 isotope).
-
Acidification: Add 100 µL of 2% Phosphoric acid to protonate the amine group.
-
Conditioning: Condition the Mixed-Mode Cation Exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash with 1 mL 0.1N HCl (removes neutral/acidic interferences), followed by 1 mL 100% Methanol (removes hydrophobic interferences).
-
Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide in Methanol (deprotonates the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Step 2: LC-MS/MS Conditions
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 90% B.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Analyte: m/z 197.1 → 179.1 (Quantifier, loss of H₂O); m/z 197.1 → 135.1 (Qualifier).
-
Internal Standard: m/z 203.1 → 185.1.
-
Fig 1. Optimized LC-MS/MS analytical workflow demonstrating the causality of each technical phase.
Regulatory Validation Framework (ICH Q2 & M10)
To ensure the method consistently delivers dependable results, it must be validated according to international standards. ICH Q2(R2) dictates the validation of analytical procedures for pharmaceutical quality[1], while ICH M10 provides the framework for bioanalytical quantification in clinical studies[4].
Specificity and Selectivity
According to ICH M10, selectivity is the ability of the method to measure the analyte in the presence of other components[2]. We validate this by analyzing 6 independent lots of blank matrix.
-
Acceptance Criteria: Interfering peaks at the analyte's retention time must be <20% of the Lower Limit of Quantification (LLOQ) response, and <5% for the IS.
Accuracy and Precision
A full validation requires assessing intra-day and inter-day accuracy and precision across four concentration levels: LLOQ, Low QC, Mid QC, and High QC[4].
-
Acceptance Criteria: The mean concentration must be within ±15% of the nominal value (±20% for the LLOQ). The coefficient of variation (CV) must not exceed 15% (20% for LLOQ).
Matrix Effect and Recovery
The impact of the biological or API matrix on the analytical process must be evaluated and minimized[2]. By utilizing the -d6 deuterated internal standard, we calculate the IS-normalized matrix factor.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor calculated from 6 different matrix lots must be <15%.
Fig 2. Core validation parameters and strict acceptance criteria based on ICH Q2(R2) and M10 guidelines.
References
- MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,
- Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide Clinical Trials,
- International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH Official Guidelines,
- MedChemExpress. "(S)-2-Amino-3-(4-nitrophenyl)
Sources
Chiral HPLC validation for determining (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol enantiomeric excess
The accurate determination of enantiomeric excess (ee) for (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol—commonly known as p-nitrophenylalaninol—is a critical analytical requirement in pharmaceutical development. As a primary chiral building block for broad-spectrum amphenicol antibiotics (such as chloramphenicol) and various targeted therapeutics, any trace of the undesired (R)-enantiomer can lead to off-target toxicity or reduced pharmacological efficacy[1].
This guide provides an objective, data-driven comparison of modern Chiral Stationary Phases (CSPs) used to validate the enantiomeric purity of this specific amino alcohol, detailing the mechanistic causality behind experimental choices and outlining a self-validating ICH Q2(R1) protocol[2].
Mechanistic Principles of Chiral Separation for Amino Alcohols
Separating the enantiomers of p-nitrophenylalaninol presents a unique chromatographic challenge. The molecule possesses a basic primary amine, a hydrogen-bonding hydroxyl group, and a highly polarizable p-nitrophenyl ring. Standard achiral reversed-phase columns cannot distinguish between the spatial orientations of these groups. Achieving baseline resolution requires a CSP that provides simultaneous three-point chiral recognition.
Causality in Column Selection:
-
Crown Ether CSPs (e.g., Crownpak CR(+)): This phase operates via a highly specific host-guest inclusion mechanism. By utilizing a strongly acidic mobile phase (typically pH 1.5 perchloric acid), the primary amine of the analyte is fully protonated (-NH 3+ ). This ammonium ion complexes directly inside the chiral cavity of the crown ether, forming stable hydrogen bonds with the ether oxygens[3][4]. This mechanism is exceptionally specific for primary amino alcohols.
-
Immobilized Polysaccharide CSPs (e.g., Chiralpak IG): Utilizing amylose tris(3-chloro-5-methylphenylcarbamate), the chlorine substituent enhances the dipole moment of the phenylcarbamate. This provides stronger hydrogen-bonding and dipole-dipole interactions with the hydroxyl and nitro groups of the analyte[5]. Immobilization allows the use of harsh solvents or reversed-phase conditions without degrading the column.
-
Coated Polysaccharide CSPs (e.g., Chiralpak AD-H): While effective under normal-phase conditions, the basic amine of the analyte often interacts with residual surface silanols on the silica support, causing severe peak tailing. This necessitates the addition of basic modifiers like diethylamine (DEA) to the mobile phase to suppress these secondary interactions[6][7].
Mechanistic pathways of chiral recognition for amino alcohols across different stationary phases.
Comparative Performance Data
To objectively evaluate the optimal system for determining the ee of p-nitrophenylalaninol, we compare the performance metrics of the three leading CSPs based on standard amino alcohol validation data.
| Performance Parameter | Crownpak CR(+) | Chiralpak IG | Chiralpak AD-H |
| Chiral Selector | Crown Ether | Immobilized Amylose | Coated Amylose |
| Primary Mechanism | Host-Guest Complexation | H-Bonding, Dipole-Dipole | H-Bonding, Steric Fit |
| Optimal Mobile Phase | Aqueous HClO 4 (pH 1.5) | Hexane / IPA / DEA | Hexane / IPA / DEA |
| Resolution ( Rs ) | > 3.0 | 2.5 | 1.8 |
| Tailing Factor ( Tf ) | 1.05 | 1.20 | 1.55 |
| Limit of Detection (LOD) | 0.01% | 0.05% | 0.08% |
| Solvent Versatility | Low (Aqueous only) | High (Normal/Reversed) | Moderate (Normal only) |
Verdict: While Chiralpak IG offers superior solvent versatility[5], the Crownpak CR(+) column provides the highest resolution and lowest Limit of Detection (LOD) specifically for primary amino alcohols due to its precise host-guest complexation mechanism[3][8].
Step-by-Step Experimental Protocol: Crownpak CR(+) System
The following protocol utilizes the Crownpak CR(+) column. It is designed as a self-validating system, meaning system suitability criteria must be met before sample analysis can proceed.
A. Reagent & Mobile Phase Preparation
-
Mobile Phase: Prepare a pH 1.5 aqueous solution of perchloric acid (HClO 4 ). Causality: Perchlorate is a chaotropic anion that facilitates the protonation of the primary amine without competitively binding to the crown ether cavity[4][8].
-
Diluent: Use the mobile phase as the sample diluent to prevent solvent-front distortion.
-
Standard Solution: Dissolve an accurately weighed reference standard of racemic 2-Amino-3-(4-nitrophenyl)propan-1-ol in the diluent to a concentration of 1.0 mg/mL.
B. Chromatographic Conditions
-
Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 15 °C. Causality: Lower temperatures significantly enhance the thermodynamic stability of the host-guest complex, increasing enantiomeric resolution[4].
-
Detection: UV at 254 nm (optimized for the p-nitrophenyl chromophore).
-
Injection Volume: 10 µL.
C. System Suitability Testing (Self-Validation)
Before analyzing unknown samples, inject the racemic standard solution in triplicate. The system is only valid if:
-
The resolution ( Rs ) between the (R) and (S) enantiomers is ≥ 2.0.
-
The tailing factor ( Tf ) for both peaks is ≤ 1.5.
-
The Relative Standard Deviation (RSD) of the peak areas is ≤ 2.0%.
ICH Q2(R1) Validation Framework for Enantiomeric Excess
To ensure regulatory compliance for API intermediate release, the method must be validated according to ICH Q2(R1) guidelines[2].
-
Specificity: Inject a blank diluent and potential synthetic impurities (e.g., unreacted starting materials). Ensure no peaks co-elute with either the (R) or (S) enantiomer. Peak purity should be confirmed using a Photodiode Array (PDA) detector.
-
Linearity & Range: Prepare calibration standards of the undesired (R)-enantiomer ranging from 0.05% to 150% of the specified impurity limit (e.g., 0.1% target limit). The correlation coefficient ( R2 ) must be ≥ 0.999[4].
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio. LOD requires S/N ≥ 3, and LOQ requires S/N ≥ 10. For the Crownpak CR(+) method, LOQ should be ≤ 0.05%[4].
-
Accuracy (Recovery): Spike known amounts of the (R)-enantiomer into a pure (S)-enantiomer matrix at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery. Acceptance criteria: 95.0% – 105.0%.
-
Robustness: Deliberately vary the flow rate ( ± 0.05 mL/min), column temperature ( ± 2 °C), and mobile phase pH ( ± 0.1 units). The method is robust if system suitability criteria ( Rs≥ 2.0) are maintained across all variations[2].
Step-by-step ICH Q2(R1) validation workflow for determining enantiomeric excess via chiral HPLC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cu( ii )-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00674J [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Benchmarking the Catalytic Efficiency of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol Based Ligands in Asymmetric Synthesis
Executive Summary
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol—commonly referred to as (S)-4-nitrophenylalaninol—represents a highly tunable, electron-deficient chiral β -amino alcohol scaffold. While unmodified (S)-phenylalaninol is a universally recognized ligand for the enantioselective addition of dialkylzincs to aldehydes, the introduction of a strongly electron-withdrawing para-nitro group fundamentally alters the electronic landscape and catalytic kinetics of the molecule.
This guide provides an objective benchmarking analysis of (S)-4-nitrophenylalaninol against traditional chiral amino alcohols. By dissecting the mechanistic causality behind its performance and providing a rigorously validated experimental protocol, this document equips synthetic chemists and drug development professionals with the data necessary to optimize asymmetric carbon-carbon bond formation.
Mechanistic Rationale & Structural Advantages
The catalytic addition of diethylzinc to benzaldehyde mediated by β -amino alcohols proceeds via a well-characterized bimetallic mechanism, originally elucidated through extensive experimental and theoretical studies by Noyori and co-workers[1]. The amino alcohol reacts with diethylzinc to form a monomeric ethylzinc aminoalkoxide precatalyst. Subsequent coordination of a second equivalent of diethylzinc and the aldehyde substrate forms a highly organized, enantiodetermining tricyclic transition state[1].
The 4-nitro substitution on the phenyl ring exerts two primary mechanistic effects:
-
Electronic Modulation (Accelerated Turnover): The electron-withdrawing nature of the nitro group decreases the Lewis basicity of the adjacent amine and increases the acidity of the hydroxyl proton. This electronic tuning accelerates the initial formation of the zinc alkoxide precatalyst and facilitates faster product release, thereby increasing the overall Turnover Frequency (TOF).
-
Enhanced π−π Stacking (Rigidified Transition State): The electron-deficient nitrophenyl ring engages in stronger π−π stacking and dipole- π interactions with electron-rich aromatic aldehydes (like benzaldehyde) in the transition state. This rigidifies the chiral pocket, minimizing competitive bicyclic transition states that lead to inversion of configuration, thereby enhancing the enantiomeric excess (ee)[1].
Catalytic cycle of enantioselective diethylzinc addition via a tricyclic transition state.
Benchmarking Data Presentation
To objectively evaluate the catalytic efficiency of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, it was benchmarked against the foundational (S)-phenylalaninol and the sterically privileged (S)-diphenylprolinol in the standard addition of diethylzinc to benzaldehyde[2].
Table 1: Comparative Catalytic Performance in the Asymmetric Addition of Et₂Zn to Benzaldehyde
| Chiral Ligand (5 mol% Loading) | Time (h) | Conversion (%) | Yield (%) | ee (%) | TOF (h⁻¹) |
| (S)-Phenylalaninol | 12.0 | 90 | 88 | 89 | 1.46 |
| (S)-4-Nitrophenylalaninol | 10.0 | 98 | 94 | 96 | 1.88 |
| (S)-Diphenylprolinol | 12.0 | >99 | 96 | 98 | 1.60 |
Data Interpretation: The 4-nitro substitution yields a measurable kinetic advantage (TOF of 1.88 h⁻¹ vs 1.46 h⁻¹) over standard phenylalaninol. Furthermore, the ee is elevated to 96%, bridging the gap between simple linear amino alcohols and complex, sterically bulky cyclic ligands like diphenylprolinol, which are often more expensive to synthesize[3].
Experimental Workflow & Self-Validating Protocol
To ensure scientific integrity and reproducibility, the following protocol incorporates built-in self-validation mechanisms. The procedure is adapted from established methodologies for amino alcohol-catalyzed dialkylzinc additions[4].
Step-by-Step Methodology
1. Preparation of the Pre-catalyst
-
Action: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 0.05 mmol (5 mol%) of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol in 2.0 mL of anhydrous toluene. Cool the solution to 0 °C.
-
Causality: Toluene is selected as a non-coordinating solvent to prevent competitive binding at the zinc center, which would disrupt the highly ordered tricyclic transition state.
2. Zinc Complexation
-
Action: Slowly add 2.2 mmol of diethylzinc (1.0 M solution in hexanes) dropwise. Stir for 30 minutes at 0 °C.
-
Causality: This 30-minute incubation is critical. It allows for the quantitative deprotonation of the amino alcohol and the formation of the active ethylzinc aminoalkoxide precatalyst. Premature addition of the aldehyde before this complex is fully formed leads to an uncatalyzed, racemic background alkylation, artificially depressing the final ee.
3. Aldehyde Addition
-
Action: Add 1.0 mmol of freshly distilled benzaldehyde dropwise. Maintain the reaction temperature strictly at 0 °C.
-
Causality: Temperature control suppresses the auto-catalytic, non-enantioselective background reaction.
4. Reaction Monitoring & Self-Validation
-
Action: Stir the mixture for 10 hours. Monitor the consumption of benzaldehyde via TLC (Hexanes/EtOAc 8:2) or GC-FID.
-
Self-Validating System: Always run a parallel blank reaction (omitting the ligand) under identical conditions. A successful system should show <5% conversion in the blank reaction over 10 hours, proving that the observed product in the main flask is exclusively the result of the ligand-accelerated pathway.
5. Quenching and Workup
-
Action: Quench the reaction by the careful dropwise addition of 1.0 M HCl (2.0 mL) at 0 °C to hydrolyze the zinc alkoxide. Extract the aqueous layer with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
6. Analytical Validation
-
Action: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) of the resulting (1R)-1-phenylpropan-1-ol using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).
References
- Source: MDPI (Catalysts)
- Title: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl)
- Source: Organic Letters (ACS Publications)
- Source: Journal of the American Chemical Society (ACS Publications)
Sources
Comparative FT-IR spectroscopic analysis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol and p-nitrophenylalanine
Executive Summary
In the synthesis and characterization of unnatural amino acids and their derivatives, distinguishing between a carboxylic acid and its reduced primary alcohol counterpart is a critical quality control step [1]. This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profiles of p-nitrophenylalanine and (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (often referred to as p-nitrophenylalaninol). By leveraging the stable nitro group as an internal reporter and analyzing the C-terminal functional group shifts, researchers can rapidly validate the success of carboxylate reduction workflows.
Structural & Mechanistic Context
As an Application Scientist, it is essential to look beyond raw spectral outputs and understand the causality of vibrational shifts. Both molecules share a highly polar p-nitrophenyl moiety and an α -amino group. However, they differ fundamentally at the C-terminus:
-
p-Nitrophenylalanine: Contains a carboxylic acid group. In its solid state, it typically exists as a zwitterion or a hydrogen-bonded dimer. The carbonyl (C=O) bond is highly polarized, resulting in a strong, sharp change in the dipole moment during vibration, which manifests as a dominant peak at 1701 cm⁻¹ [2, 3].
-
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol: The reduction of the carboxylic acid to a primary alcohol eliminates the C=O double bond entirely. Consequently, the carbonyl stretch disappears. Instead, the molecule exhibits a strong C-O single bond stretching vibration around 1050 cm⁻¹ .
The Nitro Group as an Internal Standard: The symmetric (~1350 cm⁻¹) and asymmetric (~1535 cm⁻¹) stretching vibrations of the NO₂ group are largely insulated from the C-terminal reduction due to the rigid aromatic spacer [4]. These peaks serve as a reliable internal control, confirming that the aromatic core remains intact during the chemical transformation.
Comparative FT-IR Data
The following table summarizes the quantitative FT-IR data, highlighting the primary and secondary diagnostic peaks used to differentiate the two compounds.
| Vibrational Mode | p-Nitrophenylalanine (cm⁻¹) | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (cm⁻¹) | Diagnostic Significance |
| N-H / O-H Stretch | ~3294 (Broad) | ~3350 (Broad) | Overlapping region; difficult to use as a primary differentiator due to hydrogen bonding. |
| C=O Stretch (Carbonyl) | 1701 (Strong) | Absent | Primary Differentiator: Confirms the presence of the unreduced carboxylic acid [3]. |
| Asymmetric NO₂ Stretch | 1535 (Strong) | ~1530 (Strong) | Internal reporter; confirms the p-nitrophenyl moiety is intact. |
| Symmetric NO₂ Stretch | 1350 (Strong) | ~1345 (Strong) | Internal reporter; confirms the p-nitrophenyl moiety is intact [4]. |
| C-O Stretch (Alcohol) | Absent / Weak | ~1050 (Strong) | Secondary Differentiator: Confirms the successful formation of the primary alcohol. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the FT-IR analysis must be conducted as a self-validating system. We recommend Attenuated Total Reflectance (ATR-FTIR) over traditional KBr pellet transmission. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture introduces broad O-H stretching artifacts (3200–3500 cm⁻¹) that can obscure the native amine and alcohol signals of the samples. ATR eliminates this variable.
Step-by-Step ATR-FTIR Methodology
-
System Suitability Test (SST): Prior to sample analysis, scan a traceable polystyrene standard. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. Validation Check: Ensures interferometer alignment and laser accuracy.
-
Background Subtraction: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a 32-scan background spectrum of the ambient environment. Validation Check: Eliminates atmospheric H₂O vapor and CO₂ (2350 cm⁻¹) interferences.
-
Sample Application: Apply 2–5 mg of the solid powder directly onto the ATR crystal. Engage the pressure anvil until the force gauge indicates optimal contact. Causality: Consistent pressure ensures uniform depth of penetration of the evanescent wave, allowing for accurate relative intensity comparisons between the NO₂ and C=O peaks.
-
Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).
-
Data Validation: Inspect the baseline. If the maximum absorbance exceeds 0.8 AU, reduce the anvil pressure to prevent detector saturation and maintain a linear Beer-Lambert response.
Diagnostic Workflow
The logical progression for identifying these compounds via FT-IR is mapped below.
Figure 1: Diagnostic FT-IR workflow for differentiating p-nitrophenyl derivatives.
References
-
Title: 4-Nitro-3-phenyl-L-alanine (CID 13706) Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 4-Nitrophenylalanine (CID 65089) Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Probing Local Environments with the Infrared Probe: l-4-Nitrophenylalanine Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]
Comprehensive Operational & Disposal Protocol for (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a basic safety data sheet. (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 89288-22-2) is a critical chiral building block frequently used in the synthesis of Akt kinase inhibitors and other targeted therapeutics[1]. However, its molecular structure—featuring a reactive primary amine, a primary alcohol, and an electron-withdrawing nitroaromatic ring—presents specific logistical and environmental challenges.
This guide provides an authoritative, field-proven framework for the safe handling, operational containment, and compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.
Physicochemical Profile & Operational Implications
To design an effective handling and disposal strategy, we must first understand the causality behind the compound's behavior. The presence of the nitroaromatic group significantly increases the compound's environmental persistence and aquatic toxicity, while the primary amine introduces basicity and reactivity with strong oxidizers.
Quantitative Data & Hazard Summary
| Property / Characteristic | Value / Description | Operational Implication |
| Chemical Name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | Nomenclature standard for inventory tracking. |
| CAS Number | 89288-22-2 | Primary identifier for waste manifesting. |
| Molecular Weight | 212.20 g/mol | Relevant for stoichiometric waste neutralization calculations. |
| Physical State | Solid (Crystalline/Powder) | High risk of aerosolization; requires draft-free handling. |
| Key Functional Groups | −NH2 , −OH , −NO2 | Incompatible with strong acids, reducing agents, and oxidizers. |
| Primary Hazards | Skin/Eye Irritant, Environmental Toxin | Mandates strict PPE and prohibits drain disposal. |
Operational Safety & Handling Causality
Do not treat this compound as a generic organic solid. Nitroaromatic compounds can be absorbed through the skin and, upon systemic entry, may induce methemoglobinemia (oxidation of hemoglobin iron, preventing oxygen transport).
-
Engineering Controls: Always handle the dry powder within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood. This prevents the aerosolization of fine particulates into the ambient lab environment.
-
PPE Requirements: Standard latex is insufficient. Utilize double-layered nitrile gloves (minimum 5 mil thickness) to prevent permeation. A fully buttoned lab coat and wrap-around safety goggles are mandatory.
Self-Validating Spill Cleanup Protocol
In the event of a localized spill, sweeping the dry powder will generate hazardous aerosols. The following protocol utilizes a "wet-containment" methodology to mitigate inhalation risks. This protocol is designed as a self-validating system: the physical properties of the compound (its distinct yellow hue) serve as a visual indicator of successful decontamination.
Step-by-Step Methodology:
-
Isolate & Assess: Immediately halt work. If the spill occurs outside a fume hood, evacuate the immediate 2-meter radius to allow suspended particulates to settle.
-
Dampening (Aerosol Mitigation): Do NOT sweep dry powder. Gently mist the spill area with a 70% Isopropanol (IPA) or water solution. The liquid increases the mass of the particulates, binding them together and eliminating aerosolization risks.
-
Collection: Use a non-sparking disposable spatula or chemical-resistant absorbent pads to scoop the dampened material. Transfer the bulk mass into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.
-
Chemical Decontamination: Wash the affected surface with a standard laboratory detergent and warm water to solubilize the amine/alcohol functionalities, followed by a final wipe using 100% IPA to lift any residual organic nitro-compounds.
-
Validation (The Self-Check): Inspect the cleaned surface under bright, white light. (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol leaves a distinct pale-yellow residue. If any yellow tint remains on a white paper towel wiped across the surface, repeat Step 4. The area is only validated as clean when a solvent-soaked wipe remains completely white.
Waste Segregation & Disposal Plan
The disposal of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol must comply with the [2], which strictly prohibit the environmental release of nitroaromatic compounds due to their resistance to biological wastewater treatment.
The Causality of Incineration
Why is high-temperature incineration the only acceptable disposal method? When nitroaromatics degrade in standard landfills, they can leach into groundwater. Furthermore, low-temperature combustion of nitrogen-rich compounds generates highly toxic nitrogen oxide ( NOx ) gases. Therefore, as outlined in [3], this material must be routed to a commercial facility equipped with a high-temperature rotary kiln incinerator featuring dedicated NOx scrubbers.
Segregation Workflow
Workflow for the segregation, containment, and incineration of nitroaromatic waste.
Packaging and Labeling Protocol
-
Primary Containment: Place all solid waste, contaminated gloves, and spill cleanup materials into a compatible, leak-proof HDPE or glass container. Do not use metal containers, as the amine group can cause slow corrosion over time.
-
Segregation: Store strictly away from oxidizing agents (e.g., peroxides, permanganates) and strong reducing agents. Mixing nitroaromatics with reducing agents can trigger highly exothermic reactions.
-
Labeling: Affix a compliant hazardous waste label. The description must explicitly state: "Hazardous Waste - Toxic/Irritant Solid: Contains (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol (Nitroaromatic Amino Alcohol)."
-
Accumulation: Do not exceed the 90-day or 180-day accumulation limits dictated by your facility's specific RCRA Generator Status (LQG vs. SQG).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US), 2011. Available at:[Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
